molecular formula C13H18N2O2 B2618427 ethyl (2Z)-2-cyano-3-[(3-ethylpent-1-yn-3-yl)amino]prop-2-enoate CAS No. 946387-24-2

ethyl (2Z)-2-cyano-3-[(3-ethylpent-1-yn-3-yl)amino]prop-2-enoate

Cat. No.: B2618427
CAS No.: 946387-24-2
M. Wt: 234.299
InChI Key: NARCODAAFJNOGT-KHPPLWFESA-N
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Description

Ethyl (2Z)-2-cyano-3-[(3-ethylpent-1-yn-3-yl)amino]prop-2-enoate is an organic compound with a complex structure that includes cyano, amino, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-2-cyano-3-[(3-ethylpent-1-yn-3-yl)amino]prop-2-enoate typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 3-ethylpent-1-yn-3-amine, which is then reacted with ethyl cyanoacetate under specific conditions to form the final product. The reaction conditions often include the use of a base such as sodium ethoxide and solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-cyano-3-[(3-ethylpent-1-yn-3-yl)amino]prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the cyano group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group, where nucleophiles such as amines or alcohols replace the cyano group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives where the cyano group is converted to an amine.

    Substitution: Substituted products where the cyano group is replaced by other functional groups.

Scientific Research Applications

Ethyl (2Z)-2-cyano-3-[(3-ethylpent-1-yn-3-yl)amino]prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which ethyl (2Z)-2-cyano-3-[(3-ethylpent-1-yn-3-yl)amino]prop-2-enoate exerts its effects depends on its interaction with molecular targets. The compound can interact with enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit specific enzymes involved in metabolic pathways, thereby exerting its biological effects.

Comparison with Similar Compounds

Ethyl (2Z)-2-cyano-3-[(3-ethylpent-1-yn-3-yl)amino]prop-2-enoate can be compared with other compounds that have similar functional groups:

    Ethyl cyanoacetate: A simpler ester with a cyano group, used in similar synthetic applications.

    3-Ethylpent-1-yn-3-amine: An intermediate in the synthesis of the target compound, with similar structural features.

    Mthis compound: A methyl ester analog with slightly different properties.

Properties

IUPAC Name

ethyl (Z)-2-cyano-3-(3-ethylpent-1-yn-3-ylamino)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-5-13(6-2,7-3)15-10-11(9-14)12(16)17-8-4/h1,10,15H,6-8H2,2-4H3/b11-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NARCODAAFJNOGT-KHPPLWFESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C#C)NC=C(C#N)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)(C#C)N/C=C(/C#N)\C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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